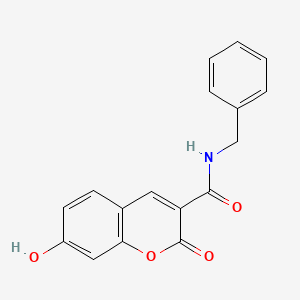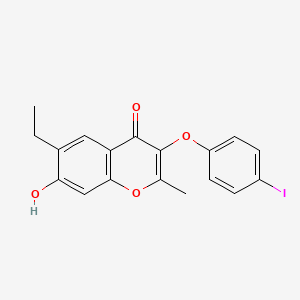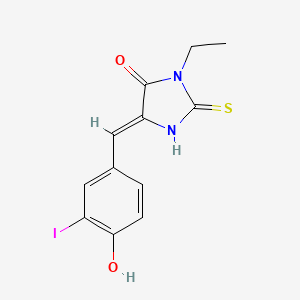![molecular formula C17H15F2NO2 B5912414 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one has been found to have several potential applications in the field of medicine. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one in lab experiments is its potential as an anti-cancer agent. However, there are also several limitations to using this compound. For example, it can be difficult to synthesize in large quantities, and its stability can be affected by factors such as temperature and pH.
Direcciones Futuras
There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could be conducted to investigate the potential side effects and toxicity of this compound, which would be necessary for its eventual use in clinical settings.
Conclusion:
In conclusion, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a promising chemical compound with potential applications in the field of medicine. Its anti-cancer properties, as well as its anti-inflammatory and antioxidant properties, make it a subject of interest for further research. While there are limitations to using this compound in lab experiments, its potential benefits make it a worthwhile area of research for the future.
Métodos De Síntesis
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can be achieved through several methods. One of the most common methods involves the reaction between 2,4-difluoroaniline and 3-methoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Propiedades
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-7-6-13(18)10-15(16)19)8-17(21)12-4-3-5-14(9-12)22-2/h3-10,20H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQRBCWNACLDAE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)

![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)
![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
![2-bromo-N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5912446.png)
